(3Ar,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic acid
Description
This compound features a bicyclic pyrano[3,4-c]pyrrole scaffold with a tert-butoxycarbonyl (Boc) protecting group at position 2 and a carboxylic acid moiety at position 7a. The Boc group is widely used in medicinal chemistry to protect amines during synthesis, suggesting this compound may serve as an intermediate for drug development, particularly in peptide-like molecules or enzyme inhibitors. Its fused pyran-pyrrole system introduces rigidity, which could enhance binding selectivity compared to simpler heterocycles .
Properties
CAS No. |
2138198-94-2 |
|---|---|
Molecular Formula |
C13H21NO5 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic acid |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-6-9-7-18-5-4-13(9,8-14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16) |
InChI Key |
HLWSLFMGOOPQHQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CC2COCCC2(C1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2COCCC2(C1)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound (3Ar,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic acid is a complex organic molecule with significant biological potential. Its structure features a hexahydropyrano core that is known for various pharmacological activities. This article reviews the existing literature on its biological activity, synthesis methods, and potential applications in medicinal chemistry.
- Molecular Formula : C14H23NO4
- Molecular Weight : 269.34 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its analgesic and anti-inflammatory properties. Research indicates that derivatives of pyrrole compounds exhibit notable effects on pain modulation and inflammation reduction.
Analgesic Activity
A study examining various bioconjugates incorporating pyrrole moieties demonstrated that these compounds possess significant analgesic properties. Specifically, free pyrrole acids showed the best analgesic activity but were also noted for their instability under hydrolytic conditions. The combination of pyrrole structures with peptide sequences enhanced hydrolytic stability while maintaining substantial analgesic effects .
The mechanism through which this compound exerts its effects likely involves interaction with specific receptors or enzymes involved in pain pathways. This interaction can modulate biochemical pathways associated with pain and inflammation.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the hexahydropyrano core.
- Introduction of the carboxylic acid and tert-butyl ester groups.
- Use of specific catalysts and solvents to optimize yield and purity.
Research indicates that the synthetic routes often leverage established methodologies for pyrrole derivatives to ensure efficient production.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound in therapeutic contexts:
- Pain Management : In a comparative study of various pyrrole derivatives including this compound, it was found that they significantly reduced pain responses in animal models compared to control substances. The analgesic effect was attributed to their ability to inhibit specific inflammatory mediators .
- Anti-inflammatory Effects : The compound was also evaluated for its anti-inflammatory properties in vivo. Results indicated a reduction in inflammatory markers and leukocyte accumulation in tissues following treatment with the compound .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
a. Pyrrolo[2,3-c]pyridine-2-carboxylic Acid Derivatives ()
- Structure : These compounds (e.g., 10a–10c) replace the pyran ring with a pyrrolo[2,3-c]pyridine system. Substituents like chloro (10b) or methoxy (10c) alter electronic properties and bioactivity .
- Synthesis: Yields range from 71% to 95%, indicating efficient protocols.
b. Pyranopyrimidine Derivatives ()
- Structure: Pyrano[2,3-d]pyrimidine cores differ in ring fusion but share the pyran moiety. Functional groups like nitriles and aryl substituents (e.g., 4a–4k) modulate reactivity .
- Synthesis: Atom economy ranges from 88.94% to 94.12% using green deep eutectic solvents, suggesting eco-friendly advantages over traditional Boc-protection methods .
c. Hydroxy-Substituted Carboxylic Acids ()
- Structure : Compounds like 6,7-dihydroxy-7-(hydroxymethyl)-...cyclopenta[c]pyran-4-carboxylic acid feature multiple hydroxyl groups, increasing hydrophilicity versus the Boc-containing target compound .
- Bioactivity : Polar substituents may enhance binding to metalloenzymes or transporters, whereas the Boc group could improve membrane permeability in drug candidates .
Data Tables
Table 2: Functional and Bioactivity Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
